molecular formula C20H18Cl2N4O2 B10874236 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide

Cat. No.: B10874236
M. Wt: 417.3 g/mol
InChI Key: UBEIMOKKDKQPBV-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide is a complex organic compound that features a benzamide core substituted with dichloro and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The dichloro groups may enhance the compound’s binding affinity to its targets, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide: shares similarities with other imidazole-containing compounds such as:

Uniqueness

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H18Cl2N4O2/c21-14-6-7-15(17(22)12-14)20(28)25-18-5-2-1-4-16(18)19(27)24-8-3-10-26-11-9-23-13-26/h1-2,4-7,9,11-13H,3,8,10H2,(H,24,27)(H,25,28)

InChI Key

UBEIMOKKDKQPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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